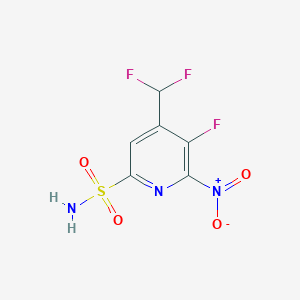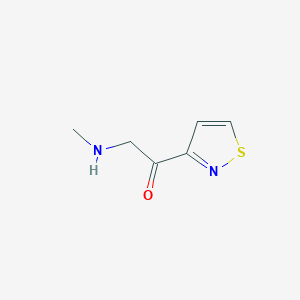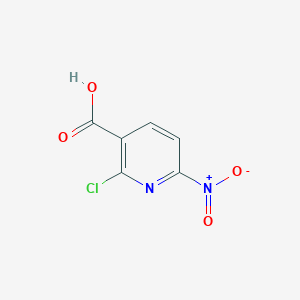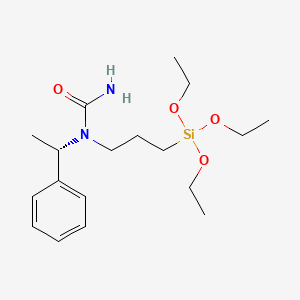
(S)-1-(1-Phenylethyl)-1-(3-(triethoxysilyl)propyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(1-Phenylethyl)-1-(3-(triethoxysilyl)propyl)urea is a chiral organosilane compound Organosilanes are compounds containing carbon-silicon bonds, and they are widely used in various fields such as materials science, organic synthesis, and surface modification
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(1-Phenylethyl)-1-(3-(triethoxysilyl)propyl)urea typically involves the reaction of (S)-1-phenylethylamine with 3-isocyanatopropyltriethoxysilane. The reaction is usually carried out in an anhydrous solvent such as dichloromethane or toluene under inert atmosphere conditions to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Purification methods such as distillation or chromatography would be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(1-Phenylethyl)-1-(3-(triethoxysilyl)propyl)urea can undergo various chemical reactions, including:
Hydrolysis: The triethoxysilyl group can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Substitution: The urea group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The phenylethyl group can undergo oxidation to form corresponding ketones or reduction to form alkanes.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acidic/basic solutions.
Substitution: Nucleophiles such as amines or alcohols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.
Major Products Formed
Hydrolysis: Silanols and siloxanes.
Substitution: Urea derivatives.
Oxidation: Ketones.
Reduction: Alkanes.
Scientific Research Applications
Chemistry
In chemistry, (S)-1-(1-Phenylethyl)-1-(3-(triethoxysilyl)propyl)urea can be used as a precursor for the synthesis of hybrid organic-inorganic materials. The triethoxysilyl group allows for the formation of siloxane networks, while the phenylethyl group can provide organic functionality.
Biology and Medicine
In biology and medicine, this compound could be explored for its potential as a drug delivery agent or as a component in biomaterials. The chiral nature of the compound may also make it useful in enantioselective synthesis or as a chiral ligand in asymmetric catalysis.
Industry
In industry, this compound can be used in the production of coatings, adhesives, and sealants. The ability to form strong bonds with both organic and inorganic substrates makes it valuable in creating durable and versatile materials.
Mechanism of Action
The mechanism of action of (S)-1-(1-Phenylethyl)-1-(3-(triethoxysilyl)propyl)urea would depend on its specific application. In the context of material science, the triethoxysilyl group can undergo hydrolysis and condensation to form siloxane networks, providing structural integrity and stability. In biological systems, the phenylethyl group may interact with specific molecular targets, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(1-Phenylethyl)-1-(3-(trimethoxysilyl)propyl)urea: Similar structure but with trimethoxysilyl group instead of triethoxysilyl group.
®-1-(1-Phenylethyl)-1-(3-(triethoxysilyl)propyl)urea: Enantiomer of the compound.
1-(1-Phenylethyl)-1-(3-(triethoxysilyl)propyl)urea: Non-chiral version of the compound.
Uniqueness
The uniqueness of (S)-1-(1-Phenylethyl)-1-(3-(triethoxysilyl)propyl)urea lies in its chiral nature and the presence of both organic and inorganic functional groups. This combination allows for the creation of materials with tailored properties and functionalities, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C18H32N2O4Si |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
1-[(1S)-1-phenylethyl]-1-(3-triethoxysilylpropyl)urea |
InChI |
InChI=1S/C18H32N2O4Si/c1-5-22-25(23-6-2,24-7-3)15-11-14-20(18(19)21)16(4)17-12-9-8-10-13-17/h8-10,12-13,16H,5-7,11,14-15H2,1-4H3,(H2,19,21)/t16-/m0/s1 |
InChI Key |
SRXPNQATTAXUFJ-INIZCTEOSA-N |
Isomeric SMILES |
CCO[Si](CCCN([C@@H](C)C1=CC=CC=C1)C(=O)N)(OCC)OCC |
Canonical SMILES |
CCO[Si](CCCN(C(C)C1=CC=CC=C1)C(=O)N)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Morpholine,4-[(2-nitrosophenyl)sulfonyl]-](/img/structure/B13148363.png)
![Methyl 4'-propyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B13148364.png)
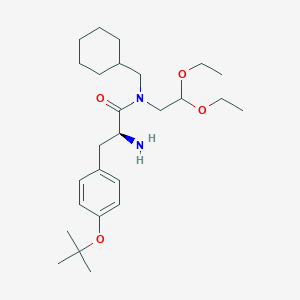
![5-[3-(1-Hydroxyethyl)pyrrolidin-1-YL]thiophene-2-carbaldehyde](/img/structure/B13148394.png)
![4,4'-(2-(tert-Butyl)anthracene-9,10-diyl)didibenzo[b,d]furan](/img/structure/B13148398.png)
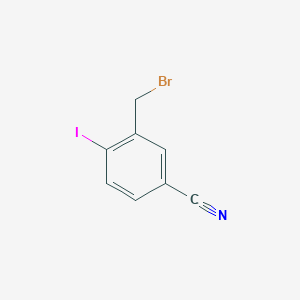


![2-[(2E)-2-[[20-[(E)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3,3,16,16-tetrakis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaen-7-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13148426.png)


